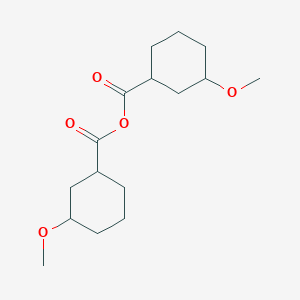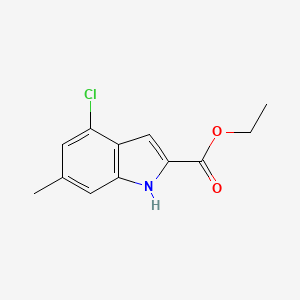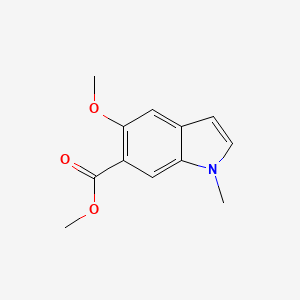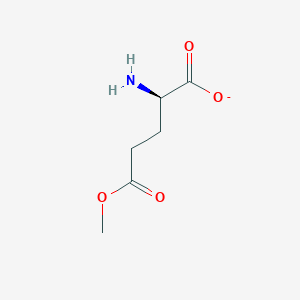
3-Methoxy-1-cyclohexanecarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclohexanecarboxylic acid and features a methoxy group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1-cyclohexanecarboxylic anhydride typically involves the reaction of cyclohexanecarboxylic acid with methanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an ester intermediate, which is then converted to the anhydride form under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Dehydrating agents such as thionyl chloride or phosphorus pentachloride are commonly used in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
3-Methoxy-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methoxy-1-cyclohexanecarboxylic anhydride involves its interaction with nucleophiles and electrophiles. The methoxy group and the anhydride functionality make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- Cyclohexanecarboxylic acid
- Cyclohexanecarbonyl chloride
- Cyclohexanone
- Cyclohexanol
Comparison: Compared to cyclohexanecarboxylic acid, 3-methoxy-1-cyclohexanecarboxylic anhydride has enhanced reactivity due to the presence of the methoxy group. This makes it more suitable for certain synthetic applications. Cyclohexanecarbonyl chloride is another reactive derivative but lacks the methoxy functionality, limiting its use in specific reactions .
Propriétés
Formule moléculaire |
C16H26O5 |
|---|---|
Poids moléculaire |
298.37 g/mol |
Nom IUPAC |
(3-methoxycyclohexanecarbonyl) 3-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h11-14H,3-10H2,1-2H3 |
Clé InChI |
TVBRIPPTJYOUSG-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC(C1)C(=O)OC(=O)C2CCCC(C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)




![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)




![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)

